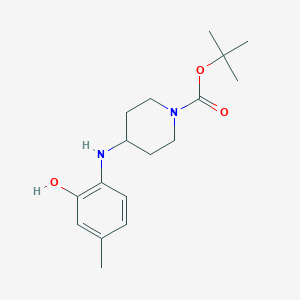

tert-Butyl 4-(2-hydroxy-4-methyl phenylamino)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl 4-(2-hydroxy-4-methyl phenylamino)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H26N2O3 and a molecular weight of 306.41 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Wirkmechanismus

Target of Action

Tert-Butyl 4-(2-hydroxy-4-methyl phenylamino)piperidine-1-carboxylate is a compound used as an intermediate in the manufacture of fentanyl and its analogues . Fentanyl is a potent synthetic opioid that acts primarily on the mu-opioid receptors . These receptors play a crucial role in pain perception and reward.

Mode of Action

As an intermediate in the synthesis of fentanyl, this compound contributes to the overall mode of action of the final product. Fentanyl, like other opioids, exerts its effects by binding to and activating the mu-opioid receptors in the central nervous system. This leads to an inhibition of pain pathways, causing analgesia, euphoria, and relaxation .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily those related to the synthesis and action of fentanyl. The synthesis of fentanyl involves several steps, each involving specific precursor chemicals . Once synthesized and administered, fentanyl interacts with the opioid receptors, triggering a cascade of biochemical events that lead to its analgesic and euphoric effects .

Pharmacokinetics

It is highly lipophilic, allowing it to cross the blood-brain barrier quickly .

Result of Action

The primary result of the action of this compound is the production of fentanyl, a potent opioid. The effects of fentanyl at the cellular level include decreased perception of pain, decreased reaction to pain, and increased pain tolerance. At the molecular level, fentanyl induces a conformational change in the mu-opioid receptor, leading to the inhibition of adenylate cyclase, decreased cAMP production, and ultimately decreased neuronal excitability .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its conversion into fentanyl can be affected by factors such as temperature, pH, and the presence of other substances. Furthermore, the effects of fentanyl can be influenced by individual factors such as the user’s age, health status, and genetic makeup .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-hydroxy-4-methyl phenylamino)piperidine-1-carboxylate typically involves the reaction of 4-(2-hydroxy-4-methylphenylamino)piperidine with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 4-(2-hydroxy-4-methyl phenylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, amines, and substituted piperidines .

Wissenschaftliche Forschungsanwendungen

tert-Butyl 4-(2-hydroxy-4-methyl phenylamino)piperidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in organic synthesis and the development of new chemical compounds.

Biology: Employed in the study of biological pathways and interactions due to its structural properties.

Industry: Utilized in the production of high-quality reference standards for pharmaceutical testing.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate

- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-(2-hydroxy-4-methyl phenylamino)piperidine-1-carboxylate is unique due to the presence of the hydroxyl and methyl groups on the phenyl ring, which confer distinct chemical and biological properties. These functional groups influence the compound’s reactivity and interactions with biological targets, making it valuable for specific research and industrial applications .

Biologische Aktivität

tert-Butyl 4-(2-hydroxy-4-methyl phenylamino)piperidine-1-carboxylate, also known as a derivative of piperidine, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a tert-butyl group, a piperidine core, and a phenylamino moiety with a hydroxyl substitution. Understanding its biological activity is crucial for identifying its potential applications in pharmaceuticals and other fields.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A tert-butyl group that enhances lipophilicity.

- A piperidine ring that is often associated with various pharmacological activities.

- A hydroxy and methyl substitution on the phenyl ring that may influence its biological interactions.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structural motifs can inhibit cell proliferation in various cancer cell lines. The presence of the hydroxyl and methyl groups on the phenyl ring may enhance interactions with biological targets involved in cancer progression.

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A431 | <10 | Induction of apoptosis |

| Compound B | HT29 | <5 | Inhibition of cell cycle |

| This compound | MCF7 | TBD | TBD |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Similar piperidine derivatives have demonstrated the ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This modulation could be beneficial in treating conditions characterized by chronic inflammation.

Case Study:

In a study involving induced inflammation models, compounds related to this compound significantly reduced markers of inflammation compared to controls. The exact mechanisms are still under investigation but may involve direct interaction with inflammatory mediators.

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives is heavily influenced by their structural components. The SAR studies have shown that:

- Hydroxyl groups can enhance solubility and biological activity.

- Alkyl substitutions , such as tert-butyl, often improve membrane permeability.

- The positioning of substituents on the phenyl ring is critical for activity against specific targets.

Table 2: Summary of SAR Findings

| Substituent | Effect on Activity |

|---|---|

| Hydroxyl Group (–OH) | Increases potency against inflammatory targets |

| Methyl Group (–CH3) | Enhances lipophilicity and bioavailability |

| Tert-butyl Group (–C(CH3)3) | Improves membrane permeability |

Eigenschaften

IUPAC Name |

tert-butyl 4-(2-hydroxy-4-methylanilino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-12-5-6-14(15(20)11-12)18-13-7-9-19(10-8-13)16(21)22-17(2,3)4/h5-6,11,13,18,20H,7-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSQGAFXUVITMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2CCN(CC2)C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.